molecular formula C15H20N8O6 B456378 N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE

Cat. No.: B456378
M. Wt: 408.37g/mol
InChI Key: QMDDIMXNACXSRO-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide typically involves multiple steps. One common approach is the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could yield a variety of alkylated or acylated derivatives.

Scientific Research Applications

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of nitro groups and pyrazole rings can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-4-nitro-1H-pyrazole: A simpler compound with similar structural features.

    N’-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide: A related compound with a similar hydrazide moiety.

Uniqueness

3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N’-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is unique due to its combination of multiple pyrazole rings and nitro groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H20N8O6

Molecular Weight

408.37g/mol

IUPAC Name

N'-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoyl]-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide

InChI

InChI=1S/C15H20N8O6/c1-9-8-12(22(26)27)19-20(9)6-4-13(24)16-17-14(25)5-7-21-11(3)15(23(28)29)10(2)18-21/h8H,4-7H2,1-3H3,(H,16,24)(H,17,25)

InChI Key

QMDDIMXNACXSRO-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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